methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

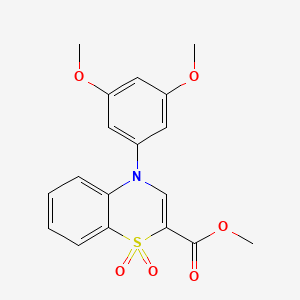

Methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound belonging to the 1,4-benzothiazine 1,1-dioxide class. Structurally, it features a benzothiazine core (a fused benzene and thiazine ring system) with two sulfonyl oxygen atoms (1,1-dioxide), a methyl ester group at position 2, and a 3,5-dimethoxyphenyl substituent at position 4 . This compound is of interest due to the pharmacological relevance of benzothiazine derivatives, which exhibit diverse biological activities, including anti-inflammatory, antibacterial, and enzyme inhibitory properties .

Properties

IUPAC Name |

methyl 4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6S/c1-23-13-8-12(9-14(10-13)24-2)19-11-17(18(20)25-3)26(21,22)16-7-5-4-6-15(16)19/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJKUHYINFNDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H17N O4S

- Molecular Weight : 343.4 g/mol

- IUPAC Name : this compound

The compound features a benzothiazine core structure modified with a methoxyphenyl group and a carboxylate moiety. This unique structure influences its biological activity.

Biological Activities

This compound exhibits several biological activities:

Antimicrobial Activity

Research has indicated that benzothiazine derivatives exhibit antimicrobial properties against various bacterial strains. For instance:

- Bacterial Strains Tested : Bacillus subtilis, Escherichia coli

- Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

Anticancer Properties

Studies have demonstrated the cytotoxic effects of this compound on tumorigenic cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values : The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutic agents.

Anti-inflammatory Effects

Similar compounds in the benzothiazine class are known for their analgesic properties:

- Mechanism : The inhibition of cyclooxygenase (COX) enzymes contributes to their anti-inflammatory effects.

Other Biological Activities

Emerging research suggests potential applications in:

- Antioxidant Activity : The compound may scavenge free radicals.

- Antihypertensive Properties : Some studies indicate effects on vascular smooth muscle relaxation.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.

- Receptor Interaction : Binding to specific receptors could modulate signaling pathways associated with inflammation and cancer progression.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Anticancer Activity

- Objective : To assess the cytotoxic effects on breast cancer cells.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM.

-

Study on Antimicrobial Efficacy

- Objective : To determine the effectiveness against gram-positive and gram-negative bacteria.

- Findings : The compound showed a higher efficacy against Bacillus subtilis compared to Escherichia coli.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are structurally related to methyl 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, differing in substituents, ring position (1,2- vs. 1,4-benzothiazine), or functional groups:

*Estimated based on structural analogy to ; exact data unavailable in evidence.

Key Differences and Implications

Core Structure (1,2- vs. 1,4-Benzothiazine):

- The target compound’s 1,4-benzothiazine core differs from the more common 1,2-benzothiazine derivatives (e.g., ). This positional isomerism affects ring conformation and electronic distribution. For example, 1,2-benzothiazines exhibit a distorted half-chair conformation due to pyramidalization at nitrogen , while 1,4-benzothiazines may adopt distinct conformations influenced by substituent steric effects .

Substituent Effects:

- The 3,5-dimethoxyphenyl group in the target compound introduces two electron-donating methoxy groups, enhancing lipophilicity compared to analogs with a single methoxy (e.g., ) or smaller groups (e.g., ethoxy in ). This could improve membrane permeability but may reduce solubility.

- In contrast, meloxicam-related compounds () lack aromatic substituents, resulting in lower molecular weights and shorter HPLC retention times (e.g., Relative Retention Time = 350 nm for hydroxy/methyl derivatives vs. ~400–500 nm estimated for dimethoxy analogs).

Biological Activity Trends: 1,2-Benzothiazine derivatives (e.g., ) show anti-inflammatory and calpain I inhibitory activity, attributed to their planar thiazine ring and hydrogen-bonding capacity . The target compound’s 1,4-core and bulky substituents may redirect bioactivity toward novel targets, though specific studies are lacking.

Crystallographic and Physicochemical Properties

- Crystal Packing: Compounds with bulky substituents (e.g., 3,5-dimethoxyphenyl) exhibit stronger π-π stacking and C–H···O/S interactions compared to simpler analogs, as seen in related 1,2-benzothiazines .

- Bond Length Variations: The target compound’s ester carbonyl bond (C=O) is expected to be shorter (~1.20 Å) than hydroxy or ethoxy analogs (e.g., 1.34–1.35 Å in ), reflecting reduced hydrogen-bonding at the ester oxygen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.